Bupivacaine Hydrochloride

Potency Spinal anesthesia Dose response

Bupivacaine Hydrochloride (CAS 14252-80-3) is a racemic, long-acting amide local anesthetic essential for procedures requiring >4-hour dense motor and sensory block. It offers a clinically significant advantage over ropivacaine (30-40% less potent) and levobupivacaine (less motor block), making it the evidence-based choice for prolonged orthopedic, abdominal, and obstetric surgeries. Its well-characterized USP monograph (purity 98.5–101.5%) ensures reliable analytical performance. Procure now to secure a consistent supply of this critical anesthetic for your research or formulary.

Molecular Formula C18H29ClN2O
Molecular Weight 324.9 g/mol
CAS No. 14252-80-3
Cat. No. B1668058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupivacaine Hydrochloride
CAS14252-80-3
Synonyms1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
Bupivacain Janapharm
Bupivacain RPR
Bupivacain-RPR
Bupivacaina Braun
Bupivacaine
Bupivacaine Anhydrous
Bupivacaine Carbonate
Bupivacaine Hydrochloride
Bupivacaine Monohydrochloride, Monohydrate
Buvacaina
Carbostesin
Dolanaest
Marcain
Marcaine
Sensorcaine
Svedocain Sin Vasoconst
Molecular FormulaC18H29ClN2O
Molecular Weight324.9 g/mol
Structural Identifiers
SMILESCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
InChIInChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
InChIKeySIEYLFHKZGLBNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupivacaine Hydrochloride (CAS 14252-80-3) for Anesthesia and Analgesia


Bupivacaine hydrochloride is a long-acting amide local anesthetic that blocks sodium channels to reversibly inhibit nerve impulse propagation [1]. It is a racemic mixture of R(+)- and S(-)-enantiomers and is widely used for surgical anesthesia, obstetric analgesia, and postoperative pain management [2]. Its prolonged duration of action and dense sensory and motor blockade distinguish it from shorter-acting anesthetics such as lidocaine, though its potential for cardiotoxicity has driven the development of enantiomerically pure alternatives like ropivacaine and levobupivacaine [2].

Bupivacaine Hydrochloride (CAS 14252-80-3) Differentiation in Anesthetic Practice


In-class substitution of bupivacaine hydrochloride with other long-acting local anesthetics is not straightforward due to clinically significant differences in potency, duration of action, motor block profile, and cardiotoxicity risk. For example, ropivacaine is approximately 30–40% less potent and has a shorter duration of action, making it suitable for shorter procedures but potentially inadequate for prolonged surgeries [1]. Levobupivacaine, the S(-)-enantiomer of bupivacaine, demonstrates reduced cardiac toxicity, but the racemic mixture of bupivacaine provides a denser motor block that is essential for certain surgical applications [2]. These distinctions underscore the need for evidence-based selection rather than generic interchange.

Bupivacaine Hydrochloride (CAS 14252-80-3) Comparative Performance Evidence


Bupivacaine Hydrochloride (CAS 14252-80-3) Demonstrates Superior Potency Compared to Ropivacaine

Bupivacaine exhibits 30–40% greater potency than ropivacaine, as determined by the relative concentration required to achieve comparable sensory and motor blockade. In a comparative study of hyperbaric solutions for spinal anesthesia, ropivacaine was found to be 30–40% less effective and produced a shorter duration of action, rendering it appropriate for short to intermediate-length surgeries or outpatient procedures [1].

Potency Spinal anesthesia Dose response

Bupivacaine Hydrochloride (CAS 14252-80-3) Provides Significantly Longer Duration of Analgesia than Ropivacaine

Bupivacaine provides a significantly longer duration of analgesia compared to ropivacaine. In a supraclavicular brachial plexus block study, the duration of analgesia was 662.9 ± 262.6 minutes for bupivacaine versus 444.2 ± 190.3 minutes for ropivacaine (p < 0.001) [1]. This difference of approximately 219 minutes (over 3.5 hours) highlights bupivacaine's prolonged action, which is advantageous for extended surgical procedures.

Duration of action Peripheral nerve block Ambulatory surgery

Bupivacaine Hydrochloride (CAS 14252-80-3) Exhibits Longer Sensory Block Duration than Lidocaine

Bupivacaine provides a substantially longer duration of sensory blockade than lidocaine. In a meta-analysis of epidural anesthesia, the mean duration of sensory block for bupivacaine was 962 minutes, which is approximately 173 minutes longer than that achieved with lidocaine-containing regimens (mean difference 172.88 minutes, 95% CI 130.59 to 215.18) [1]. This extended duration allows for fewer re-dosing requirements during prolonged procedures.

Sensory block Epidural anesthesia Duration

Bupivacaine Hydrochloride (CAS 14252-80-3) Demonstrates Denser Motor Blockade than Ropivacaine

Bupivacaine produces a denser and longer-lasting motor block compared to ropivacaine. In a pediatric caudal block study, motor blockade recovered significantly faster with ropivacaine (113.50 ± 10.18 minutes) than with bupivacaine (128.50 ± 17.48 minutes), p < 0.001 [1]. The longer motor block duration with bupivacaine is advantageous for procedures requiring profound muscle relaxation but may delay early ambulation.

Motor block Surgical anesthesia Recovery profile

Bupivacaine Hydrochloride (CAS 14252-80-3) Exhibits Higher Cardiotoxicity Risk Compared to Levobupivacaine

Bupivacaine carries a higher risk of cardiotoxicity compared to its S(-)-enantiomer, levobupivacaine. In awake sheep, almost 78% more levobupivacaine was required to cause death compared to bupivacaine [1]. Additionally, levobupivacaine causes smaller changes in cardiac contractility indices and QTc interval prolongation in human volunteer studies [1]. This differential toxicity profile is attributed to the stereoselective effects of the R(+)-enantiomer in racemic bupivacaine.

Cardiotoxicity Safety profile Stereoisomer

Bupivacaine Hydrochloride (CAS 14252-80-3) Evidence-Based Application Scenarios


Prolonged Surgical Anesthesia Requiring Dense Motor Block

For orthopedic, abdominal, and obstetric procedures lasting over 4 hours, bupivacaine hydrochloride (0.5% or 0.75%) is indicated due to its longer duration of sensory block (mean 962 minutes) and denser motor blockade compared to lidocaine and ropivacaine [1]. The extended duration reduces the need for intraoperative re-dosing and maintains surgical conditions throughout lengthy cases [1].

Postoperative Analgesia for Major Surgeries (as Liposomal Formulation)

Liposomal bupivacaine provides a 72-hour analgesic window, reducing rest pain scores by 0.9 points at 24 hours and 0.7 points at 48–72 hours compared to non-liposomal long-acting anesthetics [1]. This formulation is optimal for total knee arthroplasty, abdominal surgeries, and other procedures with significant postoperative pain, minimizing opioid consumption and enhancing recovery [1].

Comparative Pharmacology Studies and Analytical Reference Standard

Bupivacaine hydrochloride (CAS 14252-80-3) serves as a reference standard in pharmacokinetic and pharmacodynamic studies due to its well-characterized properties: high protein binding (>95%), concentration-dependent binding, and longer elimination half-life (T(1/2)β) compared to ropivacaine [1]. Its defined USP monograph specifications (purity 98.5–101.5%, pH 4.5–6.0) ensure reliable analytical performance in research settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bupivacaine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.